Chlorpropamide

Content Navigation

Chlorpropamide addresses the challenge of maintaining stable target engagement in extended studies. Its exceptionally long plasma half-life ensures consistent K-ATP channel inhibition without frequent re-dosing, reducing experimental variability. • ~36-hour half-life enables sustained exposure in multi-day assays. • Unique antidiuretic effect via vasopressin potentiation for SIADH models. • Reliable first-generation sulfonylurea reference for baseline dose-response curves.

CAS Number

Product Name

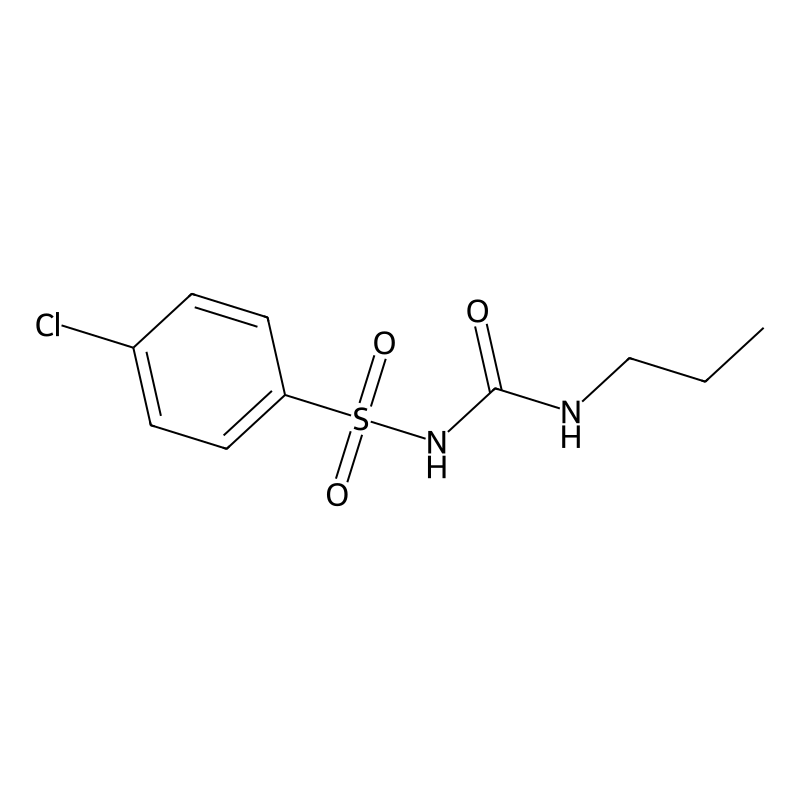

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

less than 1 mg/mL at 57 °F (NTP, 1992)

2.2 mg/ml in water @ pH 6; practically insol in water @ pH 7.3; sol in alcohol; moderately sol in chloroform; sparingly sol in ether, benzene

In water, 258 mg/l @ 37 °C

1.57e-01 g/L

Synonyms

Canonical SMILES

Purity

Package Size

Chlorpropamide is an orally active, first-generation sulfonylurea compound used as a pharmacological tool to study type 2 diabetes and related metabolic pathways. Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels. Key procurement-relevant characteristics include its exceptionally long plasma half-life and its distinct metabolic profile compared to other sulfonylureas, which are critical considerations for experimental design and reproducibility. Additionally, Chlorpropamide exhibits a secondary antidiuretic effect by potentiating the action of vasopressin, a feature not prominent in other members of its class.

Research Tool Compound Fit

References

- MIMS Singapore. Chlorpropamide: Uses & Dosage. MIMS.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorpropamide?

- Arduino, F., Ferraz, F. P., & Rodrigues, J. (1966). Mechanism of Chlorpropamide Action in Diabetes Insipidus. The Journal of Clinical Endocrinology & Metabolism, 26(12), 1325–1328.

- Chlorpropamide. (2024). In Wikipedia. Retrieved April 7, 2026.

- Hadley, W. B. (1959). Chlorpropamide, A New Drug for Diabetes Mellitus: Clinical Studies. Cleveland Clinic Quarterly, 26(4), 215-222.

- Katzung, B. G. (Ed.). (2017). Basic & Clinical Pharmacology (14th ed.). McGraw-Hill Education.

- KnowledgeDose. (2020, April 13). Sulfonylureas: Site of Action, Pharmacokinetics & Dose Conversion.

Direct substitution of Chlorpropamide with its close structural analog, Tolbutamide, is inadvisable for most research applications due to a critical difference in their molecular structure and resulting pharmacokinetics. The replacement of Tolbutamide's para-methyl group with a chlorine atom in Chlorpropamide significantly hinders its metabolic degradation. This single atomic change extends the plasma half-life from approximately 4-5 hours for Tolbutamide to around 36 hours for Chlorpropamide. This ~8-fold difference in biological persistence makes the two compounds fundamentally non-interchangeable for studies requiring consistent dosing schedules, predictable steady-state concentrations, or defined durations of action. Choosing one over the other is a primary experimental design decision, not a simple matter of chemical availability.

Substitution Risk

References

- Hadley, W. B. (1959). Chlorpropamide, A New Drug for Diabetes Mellitus: Clinical Studies. Cleveland Clinic Quarterly, 26(4), 215-222.

- The Evolution of Sulfonylureas as Hypoglycaemic Drugs Over Time, Their Mechanisms and how they Treat Symptoms of Type II Diabetes Mellitus. (2022, August 27). Youth Medical Journal.

- Katzung, B. G. (Ed.). (2017). Basic & Clinical Pharmacology (14th ed.). McGraw-Hill Education.

Extended Experimental Duration: 8-Fold Longer Half-Life than Tolbutamide

Chlorpropamide exhibits a significantly longer biological half-life (~36 hours) compared to the structurally similar first-generation sulfonylurea, Tolbutamide (~4-5 hours). This substantial difference in pharmacokinetic stability is a primary reason for its selection in experimental protocols requiring sustained compound exposure with less frequent administration.

| Evidence Dimension | Plasma Half-Life |

| Target Compound Data | ~36 hours |

| Comparator Or Baseline | Tolbutamide: ~4-5 hours |

| Quantified Difference | Approximately 8 to 9-fold longer half-life than Tolbutamide |

| Conditions | In vivo human pharmacokinetic studies |

This allows for stable, long-term compound concentrations in both in vivo and in vitro models, reducing the need for frequent re-dosing and minimizing fluctuations in exposure.

Distinct Potency Profile: Micromolar Activity vs. Nanomolar Activity of Second-Generation Analogs

Chlorpropamide is effective in the micromolar (µmol/L) concentration range, a characteristic of first-generation sulfonylureas. In contrast, second-generation agents like Glibenclamide are significantly more potent, acting at nanomolar (nmol/L) concentrations. Furthermore, Chlorpropamide is approximately six times more potent than its first-generation analog, Tolbutamide.

| Evidence Dimension | Effective Concentration Range |

| Target Compound Data | µmol/L range |

| Comparator Or Baseline | Glibenclamide (Second-Gen): nmol/L range; Tolbutamide (First-Gen): ~6x less potent than Chlorpropamide |

| Quantified Difference | Orders of magnitude less potent than second-generation agents |

| Conditions | In vitro and clinical hypoglycemic effect |

This makes Chlorpropamide a suitable tool for studies requiring a wider dose-response curve or for replicating historical research, whereas second-generation compounds would be selected for high-potency applications.

Unique Secondary Mechanism: Potentiation of Antidiuretic Hormone (ADH) Action

Unlike many other sulfonylureas, Chlorpropamide exhibits a distinct antidiuretic activity by enhancing the effect of vasopressin (ADH) on renal tubules. Studies have shown that the presence of endogenous ADH is necessary for this effect, indicating Chlorpropamide acts as a potentiator of the ADH pathway rather than a direct agonist.

| Evidence Dimension | Secondary Pharmacological Effect |

| Target Compound Data | Potentiates antidiuretic hormone (ADH) action |

| Comparator Or Baseline | Other sulfonylureas (e.g., Tolbutamide) which do not prominently feature this effect |

| Quantified Difference | Qualitative functional difference |

| Conditions | In vivo studies in normal and diabetes insipidus models |

This specific activity makes Chlorpropamide the designated compound for research models of ADH signaling, water retention, or the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).

Quantified Solubility for Supercritical Fluid Processing

In the context of green pharmaceutical processing using supercritical CO2, the solubility of Chlorpropamide has been quantitatively determined and compared directly to Tolbutamide. Across a range of temperatures (313.15 K to 353.15 K) and pressures (10-30 MPa), Tolbutamide consistently shows higher solubility than Chlorpropamide. For example, at 353.15 K and ~30 MPa, the mole fraction solubility for Chlorpropamide was measured at 72.2 × 10⁻⁶, whereas Tolbutamide reached 40.5 × 10⁻⁵ (or 405 x 10⁻⁶) under similar conditions.

| Evidence Dimension | Solubility (Mole Fraction) |

| Target Compound Data | 2.29 × 10⁻⁶ to 72.2 × 10⁻⁶ |

| Comparator Or Baseline | Tolbutamide: 1.66 × 10⁻⁵ to 40.5 × 10⁻⁵ |

| Quantified Difference | Tolbutamide is approximately 5.6 times more soluble under optimal tested conditions |

| Conditions | In supercritical CO2 at 313.15-353.15 K and 10–30 MPa |

This provides critical, quantitative data for procurement decisions related to formulation development and process chemistry, especially in applications utilizing supercritical fluid technology.

Long-Term In Vitro and In Vivo Pharmacological Models

Chlorpropamide is the appropriate choice for studies requiring stable, long-term exposure to a K-ATP channel blocker with minimal intervention. Its ~36-hour half-life ensures consistent target engagement over extended periods, making it suitable for chronic disease models in animals or multi-day cell culture experiments where frequent media changes or re-dosing with shorter-lived analogs like Tolbutamide would be impractical.

Baseline Tool for K-ATP Channel Characterization

As a well-characterized first-generation sulfonylurea with micromolar potency, Chlorpropamide serves as a reliable reference compound in K-ATP channel research. It is particularly useful for establishing baseline dose-response curves or when comparing channel activity against newer, high-potency (nanomolar) second-generation modulators like Glibenclamide.

Investigative Models of Renal Water Handling and Vasopressin Signaling

Due to its specific ability to potentiate the antidiuretic effects of vasopressin, Chlorpropamide is uniquely suited for creating and studying research models of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) or for investigating the mechanisms of vasopressin receptor signaling in renal physiology.

Application Fit Matrix

References

- MIMS Singapore. Chlorpropamide: Uses & Dosage. MIMS.

- Arduino, F., Ferraz, F. P., & Rodrigues, J. (1966). Mechanism of Chlorpropamide Action in Diabetes Insipidus. The Journal of Clinical Endocrinology & Metabolism, 26(12), 1325–1328.

- Hadley, W. B. (1959). Chlorpropamide, A New Drug for Diabetes Mellitus: Clinical Studies. Cleveland Clinic Quarterly, 26(4), 215-222.

- Melander, A., Bitzén, P. O., Faber, O., & Groop, L. (1989). Clinical pharmacokinetics of sulfonylureas: a brief review. European journal of clinical pharmacology, 37(2), 117–121.

- Katzung, B. G. (Ed.). (2017). Basic & Clinical Pharmacology (14th ed.). McGraw-Hill Education.

Physical Description

Solid

Color/Form

WHITE, CRYSTALLINE POWDER

White, crystalline powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.27 (LogP)

log Kow= 2.27

1.8

Odor

Odorless

Appearance

Melting Point

129.2-129.8

127-129 °C

127 - 129 °C

Storage

UNII

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (99.48%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drug Classes

Therapeutic Uses

Sulfonylureas are used to control hyperglycemia in NIDDM pt who cannot achieve appropriate control with changes in diet alone. /Sulfonylurea/

...EFFECTIVE IN MATURITY-ONSET DIABETIC PT IN WHOM PANCREAS RETAINS CAPACITY TO SECRETE INSULIN. /SULFONYLUREAS/

MEDICATION (VET): IN DIABETES MELLITUS IN DOGS.

For more Therapeutic Uses (Complete) data for CHLORPROPAMIDE (8 total), please visit the HSDB record page.

Pharmacology

Chlorpropamide is a long-acting, first-generation sulfonylurea with hypoglycemic activity. Compared to other sulfonylureas, chlorpropamide has an increased risk of prolonged hypoglycemia because of its long half-life.

MeSH Pharmacological Classification

ATC Code

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BB - Sulfonylureas

A10BB02 - Chlorpropamide

Mechanism of Action

...ACTION OF SULFONYLUREAS APPEARS TO BE STIMULATION OF RELEASE OF INSULIN FROM BETA CELLS. ...TO BE EFFECTIVE, PT MUST HAVE SOME FUNCTIONAL ISLET CELLS... /HYPOGLYCEMIC SULFONYLUREAS/

Sulfonylureas cause hypoglycemia by stimulating insulin release from pancreatic beta cells. Their effects in the treatment of diabetes ... are more complex. /Sulfonylureas/

Sulfonylureas are now...thought to act by a number of different mechanisms. 1. ...produce a depolarization of the pancreatic islet beta cell membrane potassium ion permeability. This results in a release of preformed insulin into the circulation and occurs mostly in non-insulin dependent diabetics. 2. ...reduce basal glucose output from the liver... 3. increase insulin receptor binding... 4. ...increasing intracellular levels of AMP... 5. increase insulin secretion by suppressing the release of glucagon and somatostatin from alpha and delta pancreatic cells. /Sulfonylureas/

Sulfonylureas lower blood glucose in NIDDM by directly stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue by an unknown process that involves a sulfonylurea receptor on the beta cell. Sulfonylureas inhibit the ATP potassium channels on the beta cell membrane and potassium efflux, which results in depolarization and calcium influx, calcium-calmodulin binding, kinase activation, and release of insulin containing granules by exocytosis, an effect similar to that of glucose. Insulin is a hormone that lowers blood glucose and controls the storage and metabolism of carbohydrates, proteins, and fats. Therefore, sulfonylureas are effective only in patients whose pancreata are capable of producing insulin. /Sulfonylurea antidiabetic agents/

KEGG Target based Classification of Drugs

ABC transporters

ABCC subfamily

ABCC8(SUR1)/KCNJ11(KIR6.2) [HSA:6833 3767] [KO:K05032 K05004]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

80-90% of a single oral dose is excreted in the urine as unchaged drug and metabolites within 96 hours.

...EFFECTIVELY ABSORBED FROM GI TRACT ...

Excreted (percentage)...60 /from table/

... 20% excreted unchanged; ... /from table/

Chlorpropamide is readily absorbed from the GI tract following oral administration. Following oral administration of a single dose, the drug is detectable in plasma within 1 hour and peak plasma chlorpropamide concentrations occur within 2-4 hours.

For more Absorption, Distribution and Excretion (Complete) data for CHLORPROPAMIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

...METABOLISM OF CHLORPROPAMIDE IS INCOMPLETE, AND ABOUT 20% OF THE DRUG IS EXCRETED UNCHANGED

...SOME HYDROLYTIC BREAKDOWN OF ACTUAL UREA MOIETY HAS BEEN DETECTED, RESULTING IN FORMATION OF SULFONAMIDE DERIV... RECENT EVIDENCE SUGGESTS THIS...TO BE ARTIFACTUAL & NOT A GENUINE METABOLITE...

FOLLOWING PER ORAL ADMIN TO MAN OF TRITIATED CHLORPROPAMIDE...80% OF DOSE WAS EXCRETED...DURING 7-DAY PERIOD. METABOLITES...WERE P-CHLOROBENZENESULFONAMIDE...[(P-CHLOROPHENYL)SULFONYL]UREA... 1-[(P-CHLOROPHENYL)SULFONYL]-3-(2-HYDROXYPROPYL)UREA. ..&.1-[(P-CHLOROPHENYL)SULFONYL]-3-(3-HYDROXYPROPYL)UREA...

...DIABETIC PT WERE ADMIN.../CHLORPROPAMIDE/... AT...250-500 MG...PRODUCTS EXCRETED...INCL.../(P-CHLOROPHENYL)SULFONYLUREA/ (21%)... /P-CHLOROBENZENESULFONAMIDE/ (2%), 2-HYDROXYCHLORPROPAMIDE (55%), & 3-HYDROXYCHLORPROPAMIDE (2%).

For more Metabolism/Metabolites (Complete) data for CHLORPROPAMIDE (6 total), please visit the HSDB record page.

Chlorpropamide has known human metabolites that include 3-hydroxy-chlorpropamide, 2-hydroxy-chlorpropamide, and p-Chlorobenzene sulfonylurea.

Wikipedia

Drug Warnings

SULFONYLUREAS SHOULD BE ADMINISTERED WITH CAUTION TO PT WITH EITHER RENAL OR HEPATIC INSUFFICIENCY /SULFONYLUREAS/

VET: AVOID USE IN PREGNANT ANIMALS.

VET: /SULFONYLUREA SUBSTANCES/...HAVE BEEN OF LITTLE VALUE IN CANINE DIABETES TREATMENT. ONLY MILDEST CASES HAVE RESPONDED AT ALL. /HYPOGLYCEMIC SULFONYLUREA/

For more Drug Warnings (Complete) data for CHLORPROPAMIDE (18 total), please visit the HSDB record page.

Biological Half Life

Chlorpropamid has a long half-life (24 to 48 hours).

Half-life...24-48 /hours/ /from table/

Use Classification

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

AOAC Method 986.37. Chlorpropamide in Drug Tablets. Liquid Chromatographic Method.

Clinical Laboratory Methods

HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF SERUM CHLORPROPAMIDE.

Interactions

Allopurinol or its metabolites might compete with chlorpropamide for renal tubular secretion and can result in an increased chlorpropamide effect in an occasional patient.

A disulfiram like reaction, which is characterized primarily by flushing of the face, neck, and arms, may occur with any of the sulfonylureas when alcohol is ingested concurrently ... . /Sulfonylurea antidiabetic agents/

The risk of hypoglycemia may be increased or prolonged when moderate or large amounts of alcohol have been consumed concurrently with sulfonylurea antidiabetic agents use; small amounts of alcohol taken with meals do not usually result in hypoglycemia. /Sulfonylurea antidiabetic agents/

For more Interactions (Complete) data for CHLORPROPAMIDE (19 total), please visit the HSDB record page.

Stability Shelf Life

Quantification and assessment of detection capability in imaging mass spectrometry using a revised mimetic tissue model

Jeremy A Barry, Mark Reid Groseclose, Stephen CastellinoPMID: 31251106 DOI: 10.4155/bio-2019-0035

Abstract

A revised method of preparing the mimetic tissue model for quantitative imaging mass spectrometry (IMS) is evaluated. Concepts of assessing detection capability are adapted from other imaging or mass spectrometry (MS)-based technologies to improve upon the reliability of IMS quantification.The mimetic tissue model is prepared by serially freezing spiked-tissue homogenates into a cylindrical mold to create a plug of tissue with a stepped concentration gradient of matrix-matched standards. Weighted least squares (WLS) linear regression is applied due to the heteroscedastisity (change in variance with intensity) of most MS data.

Imaging poses several caveats for quantification which are unique compared with other MS-based methods. Aspects of the design, construction, application, and evaluation of the matrix-matched standard curve for the mimetic tissue model are discussed. In addition, the criticality of the ion distribution in the design of a purposeful liquid chromatography coupled to mass spectrometry (LC-MS) validation is reviewed.

Compression-Induced Polymorphic Transformation in Tablets: Role of Shear Stress and Development of Mitigation Strategies

Naveen K Thakral, Seema Thakral, Gregory A Stephenson, Robert Sedlock, Raj SuryanarayananPMID: 30248335 DOI: 10.1016/j.xphs.2018.09.015

Abstract

Our goals were to evaluate the effects of (i) hydrostatic pressure alone and (ii) its combined effect with shear stress during compaction, on the polymorphic transformation (form C → A) of a model drug, chlorpropamide. The powder was either subjected to hydrostatic pressure in a pressure vessel or compressed in a tablet press, at pressures ranging from 25 to 150 MPa. The overall extent of phase transformation was determined by powder X-ray diffractometry, whereas 2D-X-ray diffractometry enabled quantification of the spatial distribution of phase composition in tablets. Irrespective of the pressure, the extent of transformation following compaction was higher than that because of hydrostatic pressure alone, the difference attributed to the contribution of shear stress experienced during compaction. At a compression pressure of 25 MPa, there was a pronounced gradient in the extent of phase transformation when monitored from radial tablet surface to core. This gradient decreased with increase in compression pressure. Four approaches were attempted to minimize the effect of compression-induced phase transformation: (a) site-specific lubrication, (b) use of a viscoelastic excipient, (c) ceramic-lined die, and (d) use of cavity tablet. The ceramic-lined die coupled with site-specific lubrication was most effective in minimizing the extent of compression-induced phase transformation.Interaction of chlorpropamide with serum albumin: Effect on advanced glycated end (AGE) product fluorescence

Imocha Rajkumar Singh, Sivaprasad MitraPMID: 30189383 DOI: 10.1016/j.saa.2018.08.055

Abstract

Carrier proteins like bovine or human serum albumin (BSA and HSA, respectively) are prone to glycation as compared to the other available proteins. In this study, reducing sugars such as l-arabinose (ara), d-(-) galactose (gal) and d-(-) fructose (fru) were used to create model glycated serum albumins and binding ability of these with well-known antidiabetic drug chlorpropamide (CPM) was monitored. Fluorescence quenching experiment revealed that interaction of CPM with native as well as glycated albumins undergoes through a ground state complex formation. CPM binds strongly to glycated HSA with arabinose (gHSA) as compared to other glycated systems and to the native proteins. CPM interacts through Van der Waals and hydrogen bonding interaction to glycated BSA by d-(-) fructose (gBSA

) and also with native HSA; whereas, it's interaction with BSA and others glycated systems like gBSA

, gBSA

and gHSA

occurs primarily through hydrophobic interaction. CPM showed an enhancement in the production of the advanced glycated end products (AGE) in all the glycated proteins. The difference in the binding capability of CPM to differently glycated albumins could be a major model to understand the drug carrying capacity of the glycated serum albumins.

Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study

Jee Sun Min, Jiseon Kim, Jung Ho Kim, Doyun Kim, Yu Fen Zheng, Ji Eun Park, Wooin Lee, Soo Kyung BaePMID: 28918323 DOI: 10.1016/j.jpba.2017.08.048

Abstract

A highly sensitive and rapid LC-MS/MS method was developed and validated to determine the levels of carfilzomib in mice plasma by using chlorpropamide as an internal standard. Carfilzomib and chlorpropamide were extracted from 5 μL of plasma after protein precipitation with acetonitrile. Chromatographic separation was performed on Phenomenex Luna Ccolumn (50×2.0mm id, 3μm). The mobile phase consisted of 0.1% formic acid in acetonitrile -0.1% formic acid in water (1:1v/v) and the flow rate was 0.3mL/min. The total chromatographic run time was 2.5min. Detection was performed on a triple quadrupole mass spectrometer equipped with positive-ion electrospray ionization by selected reaction monitoring of the transitions at m/z 720.20>100.15 (for carfilzomib) and m/z 277.05>111.05 (for the internal standard). The lower limit of quantification was 0.075ng/mL and the linear range was 0.075-1250ng/mL (r≥0.9974). All validation data, including selectivity, precision, accuracy, matrix effect, recovery, dilution integrity, stability, and incurred sample reanalysis, were well within acceptance limits. This newly developed bioanalytical method was simple, highly sensitive, required only a small volume of plasma, and was suitable for application in pharmacokinetic studies in mice that used serial blood sampling.

Chromatographic studies of chlorpropamide interactions with normal and glycated human serum albumin based on affinity microcolumns

Pingyang Tao, Zhao Li, Ryan Matsuda, David S HagePMID: 30205233 DOI: 10.1016/j.jchromb.2018.09.001

Abstract

Sulfonylurea drugs have significant binding to proteins in blood, with most of this binding believed to occur with human serum albumin (HSA). High performance affinity chromatography and affinity microcolumns containing immobilized HSA were used to investigate binding by the sulfonylurea drug chlorpropamide to normal HSA and glycated HSA, which is a modified form of HSA that has an increased serum concentration in diabetes. Experiments employing frontal analysis indicated that the binding by chlorpropamide gave a good fit to a two-site model for both normal HSA and glycated HSA samples that were representative of controlled or advanced diabetes. These interactions involved a set of moderate-to-high affinity sites and a set of lower affinity sites, with binding constants in the range of 6.2-9.9 × 10M

and 0.18-0.57 × 10

M

, respectively, at pH 7.4 and 37 °C. Competition studies utilizing a zonal elution format demonstrated that chlorpropamide could interact at both Sudlow sites I and II of HSA, with affinities in the range expected for the moderate-to-high affinity sites of this drug. The affinity of chlorpropamide at Sudlow site I had a small increase of up to 1.2-fold when comparing the normal HSA and glycated HSA samples. Chlorpropamide gave a larger 1.4- to over 1.5-fold increase at Sudlow site II when the affinity of this drug was compared between normal HSA and the same samples of glycated HSA. These results were compared to those obtained previously with other sulfonylurea drugs to help determine how glycation can change the overall and site-selective binding strength of these drugs with HSA at levels of protein modification that are seen in patients with diabetes.

Understanding Dynamics of Polymorphic Conversion during the Tableting Process Using

Heejun Park, Haichen Nie, Abhijeet Dhiman, Vikas Tomar, Qi Tony ZhouPMID: 32633984 DOI: 10.1021/acs.molpharmaceut.0c00460

Abstract

The objective of this study is to achieve a fundamental understanding of polymorphic interconversion during the tableting process, including during compaction, dwell, decompression/unloading, and ejection using anmechanical Raman spectroscopy. The fit-for-purpose

mechanical Raman spectroscopy developed herein can provide simultaneous measurement of Raman spectra and densification for the powder compacts. Chlorpropamide (CPA), an antidiabetic drug, was selected as a model pharmaceutical compound because of its mechanical shear-induced polymorphic conversions. The results confirm that CPA polymorph A (CPA-A) was transformed to CPA polymorph C (CPA-C) under different compaction stresses. We also observed that the converted polymorph CPA-C could be reverted to the CPA-A due to the elastic recovery of powder compacts as detected during dwelling and unloading. This study is the first depiction of the dynamics of CPA polymorphic interconversion during compression, dwell, unloading, and ejection. Mechanistically, this study illustrates a correlation between the change in the powder compact's relative density and polymorphic interconversion of the drug substance in different solid-state forms. The present research suggests that the process-induced polymorph conversion is a complicated dynamic process, which could be affected by the compaction pressure, the elasticity/plasticity of the material, the level of elastic recovery, and the dissipation of residual stress. In summary, this study demonstrates that the

mechanical Raman spectroscopy approach enables the simultaneous detection of mechanical and chemical information of the powder compact throughout the tableting process.

Predicting post one-year durability of glucose-lowering monotherapies in patients with newly-diagnosed type 2 diabetes mellitus - A MASTERMIND precision medicine approach (UKPDS 87)

Olorunsola F Agbaje, Ruth L Coleman, Andrew T Hattersley, Angus G Jones, Ewan R Pearson, Beverley M Shields, Rury R Holman, MASTERMIND consortiumPMID: 32702468 DOI: 10.1016/j.diabres.2020.108333

Abstract

Predicting likely durability of glucose-lowering therapies for people with type 2 diabetes (T2D) could help inform individualised therapeutic choices.We used data from UKPDS patients with newly-diagnosed T2D randomised to first-line glucose-lowering monotherapy with chlorpropamide-glibenclamide-basal insulin or metformin. In 2339 participants who achieved one-year HbA

values <7.5% (<59 mmol/mol)-we assessed relationships between one-year characteristics and time to monotherapy-failure (HbA

≥ 7.5% or requiring second-line therapy). Model validation was performed using bootstrap sampling.

Follow-up was median (IQR) 11.0 (8.0-14.0) years. Monotherapy-failure occurred in 72%-82%-75% and 79% for those randomised to chlorpropamide-glibenclamide-basal insulin or metformin respectively-after median 4.5 (3.0-6.6)-3.7 (2.6-5.6)-4.2 (2.7-6.5) and 3.8 (2.6- 5.2) years. Time-to-monotherapy-failure was predicted primarily by HbA

and BMI values-with other risk factors varying by type of monotherapy-with predictions to within ±2.5 years for 55%-60%-56% and 57% of the chlorpropamide-glibenclamide-basal insulin and metformin monotherapy cohorts respectively.

Post one-year glycaemic durability can be predicted robustly in individuals with newly-diagnosed T2D who achieve HbA

< 7.5% one year after commencing traditional monotherapies. Such information could be used to help guide glycaemic management for individual patients.

Inhibitory effects of sulfonylureas and non-steroidal anti-inflammatory drugs on in vitro metabolism of canagliflozin in human liver microsomes

Sara Algeelani, Dalal Alkhelb, David J GreenblattPMID: 29319909 DOI: 10.1002/bdd.2120

Abstract

Canagliflozin, used to treat type 2 diabetes mellitus (T2DM), is commonly co-administered with sulfonylureas. The objective of the present study was to evaluate the possible inhibitory effect of sulfonylureas and non-steroidal anti-inflammatory drugs (NSAIDs) on canagliflozin metabolism in vitro. Three sulfonylurea derivatives were evaluated as inhibitors: chlorpropamide, glimepiride and gliclazide. Two other NSAIDs were used as positive control inhibitors: niflumic acid and diclofenac. The rate of formation of canagliflozin metabolites was determined by HPLC analysis of in vitro incubations of canagliflozin as a substrate with and without inhibitors, using human liver microsomes (HLMs). Among sulfonylureas, glimepiride showed the most potent inhibitory effect against canagliflozin M7 metabolite formation, with an ICvalue of 88 μm, compared to chlorpropamide and gliclazide with IC

values of more than 500 μm. Diclofenac inhibited M5 metabolite formation more than M7, with IC

values of 32 μm for M5 and 80 μm for M7. Niflumic acid showed no inhibition activity against M5 formation, but had relatively selective inhibitory potency against M7 formation, which is catalysed by UGT1A9, with an IC

value of 1.9 μm and an inhibition constant value of 0.8 μm. A clinical pharmacokinetic interaction between canagliflozin and sulfonylureas is unlikely. However, a possible clinically important drug interaction between niflumic acid and canagliflozin has been identified.

Modulated Protein Binding Ability of Anti-Diabetic Drugs in Presence of Monodispersed Gold Nanoparticles and its Inhibitory Potential towards Advanced Glycated End (AGE) Product Formation

Imocha Rajkumar Singh, Sivaprasad MitraPMID: 31925653 DOI: 10.1007/s10895-019-02485-y

Abstract

Binding strength of the anti-diabetic drugs chlorpropamide (CPM) and tolbutamide (TBM) with model protein bovine serum albumin (BSA) shows strong modulation in presence of colloidal gold nanoparticles (AuNP). Intrinsic tryptophan fluorescence of both the native BSA and BSA-AuNP conjugate quenched in presence of the drugs. Stern-Volmer quenching constant (K) of CPM binding to BSA-AuNP conjugate at different temperatures is almost twice (6.76~14.76 × 10

M

) than the corresponding values in native BSA (3.21~5.72 × 10

M

). However, the calculated K

values with TBM show certain degree of reduction in presence of AuNP (6.46× 10

M

), while comparing with native BSA (8.83 × 10

M

). The binding mode of CPM towards BSA-AuNP conjugate is mainly through hydrophobic forces; whereas, TBM binding is identified to be Van der Waal's and hydrogen bonding type of interaction. Fluorescence lifetime analysis confirms static type of quenching for the intrinsic tryptophan fluorescence of BSA as well as BSA-AuNP conjugate with addition of CPM and TBM at different concentrations. The α-helical content in the secondary structure of BSA is decreased to 48.32% and 45. 28% in presence of AuNP, when the concentration of CPM is 0.08 mM and 0.16 mM in comparison with that of native protein (50.13%). On the other hand, the intensity of sugar induced advanced glycated end (AGE) product fluorescence is decreased by 55% and 80% at 0.13 nM and 0.68 nM AuNP, respectively. Change in the binding strength of the drugs with transport protein and reduced AGE product formation in presence of AuNP could lead to a major development in the field of nanomedicine and associated drug delivery techniques. Graphical Abstract Modulated drug binding ability and AGE product formation of serum proteins in presence of AuNP.

Explore Compound Types